molecular formula C18H16F3NO3 B3586131 (2E)-3-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 6161-30-4

(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B3586131
CAS No.: 6161-30-4
M. Wt: 351.3 g/mol
InChI Key: CJRBGXNJRMHJAK-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is an organic compound characterized by the presence of a dimethoxyphenyl group and a trifluoromethylphenyl group connected through a prop-2-enamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 2-(trifluoromethyl)aniline.

    Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 3,4-dimethoxybenzaldehyde with 2-(trifluoromethyl)aniline under acidic conditions.

    Cyclization and Amide Formation: The Schiff base undergoes cyclization and subsequent amide formation in the presence of a suitable catalyst, such as palladium or copper, under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including changes in cellular metabolism, gene expression, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: A cationic surfactant with antiseptic properties.

    Dichloroaniline: An aniline derivative used in the production of dyes and herbicides.

Uniqueness

(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is unique due to its specific structural features, such as the presence of both dimethoxy and trifluoromethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO3/c1-24-15-9-7-12(11-16(15)25-2)8-10-17(23)22-14-6-4-3-5-13(14)18(19,20)21/h3-11H,1-2H3,(H,22,23)/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRBGXNJRMHJAK-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360856
Record name ST50134722
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6161-30-4
Record name ST50134722
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
Reactant of Route 3
Reactant of Route 3
(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
Reactant of Route 4
Reactant of Route 4
(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
Reactant of Route 5
Reactant of Route 5
(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
Reactant of Route 6
Reactant of Route 6
(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.